molecular formula C14H23NO5S B4508686 N-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]-2,3,5,6-tetramethylbenzenesulfonamide

N-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]-2,3,5,6-tetramethylbenzenesulfonamide

Cat. No.: B4508686
M. Wt: 317.40 g/mol
InChI Key: WKAWBHVPIFHWSG-UHFFFAOYSA-N
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Description

N-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]-2,3,5,6-tetramethylbenzenesulfonamide is a sulfonamide derivative characterized by a central benzenesulfonamide core substituted with four methyl groups at the 2, 3, 5, and 6 positions. The compound also features a polar N-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl] side chain, which introduces hydroxyl and hydroxymethyl groups.

Properties

IUPAC Name

N-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]-2,3,5,6-tetramethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO5S/c1-9-5-10(2)12(4)13(11(9)3)21(19,20)15-14(6-16,7-17)8-18/h5,15-18H,6-8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKAWBHVPIFHWSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1C)S(=O)(=O)NC(CO)(CO)CO)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]-2,3,5,6-tetramethylbenzenesulfonamide typically involves the reaction of 2,3,5,6-tetramethylbenzenesulfonyl chloride with N-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]amine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, under basic conditions provided by a base like triethylamine. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]-2,3,5,6-tetramethylbenzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield aldehydes or ketones, while reduction of the sulfonamide group can produce primary amines .

Scientific Research Applications

N-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]-2,3,5,6-tetramethylbenzenesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism by which N-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]-2,3,5,6-tetramethylbenzenesulfonamide exerts its effects involves interactions with specific molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, while the sulfonamide group can interact with enzymes and receptors. These interactions can modulate biochemical pathways and cellular processes .

Comparison with Similar Compounds

N-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]glycine (Tricine)

  • Molecular Formula: C₆H₁₃NO₅
  • Key Features :
    • Replaces the sulfonamide group with a glycine moiety.
    • Zwitterionic nature due to carboxylic acid and amine groups.
  • Applications :
    • Widely used as a buffer in biochemical assays (pH range 7.4–8.8) and SDS-polyacrylamide gel electrophoresis (SDS-PAGE) .
    • Demonstrated utility in resolving low-molecular-weight proteins (e.g., 8–18 kDa) due to its low conductivity .
  • Comparison: The sulfonamide group in the target compound likely reduces zwitterionic behavior, altering solubility and pH buffering capacity.

Bis{N-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]glycinato-κ³O,N,O′}iron(II)

  • Molecular Formula : C₁₀H₂₀FeN₂O₁₀ (per ligand)
  • Key Features: Coordination complex with Fe(II) bound to two Tricine-derived ligands. Distorted octahedral geometry stabilized by O/N donor atoms .
  • Applications: Serves as a model for studying metal-ligand interactions in bioinorganic chemistry.
  • Comparison :
    • The target compound’s sulfonamide group lacks the carboxylate functionality required for metal coordination, limiting its use in metalloprotein mimicry.
    • The tetramethyl aromatic ring may facilitate π-π stacking or hydrophobic interactions absent in the Fe(II)-Tricine complex.

2-[[2-Hydroxy-1,1-bis(hydroxymethyl)ethyl]amino]ethanesulfonic Acid (Good’s Buffer)

  • Molecular Formula: C₆H₁₅NO₆S
  • Key Features :
    • Contains a sulfonic acid group instead of sulfonamide.
    • Zwitterionic buffer active at pH 6.5–8.0 .
  • Applications :
    • Used in cell culture and enzymatic assays requiring minimal metal ion interference.
  • Comparison :
    • The sulfonamide group in the target compound reduces acidity compared to sulfonic acid, shifting its effective pH range.
    • Methyl substitutions on the benzene ring may sterically hinder interactions with biomolecules compared to the smaller ethanesulfonic acid chain.

Comparative Data Table

Compound Name Molecular Formula Functional Groups Key Applications pH Range (if applicable)
This compound C₁₄H₂₃NO₆S Sulfonamide, hydroxyl, tetramethyl Potential pharmaceutical or catalytic use Not reported
Tricine C₆H₁₃NO₅ Carboxylic acid, hydroxyl, amine SDS-PAGE, biochemical buffers 7.4–8.8
Fe(II)-Tricine complex C₁₀H₂₀FeN₂O₁₀ (per ligand) Carboxylate, hydroxyl, amine Coordination chemistry studies N/A
2-[[2-Hydroxy...]ethanesulfonic Acid C₆H₁₅NO₆S Sulfonic acid, hydroxyl, amine Cell culture, enzymatic assays 6.5–8.0

Research Findings and Implications

  • Tricine : Proven critical in resolving low-mass proteins (e.g., 8-kDa phosphoprotein in invertebrate oocytes) due to its low electrophoretic conductivity .
  • Target Compound : The tetramethylbenzenesulfonamide group may enhance lipid solubility, making it a candidate for drug delivery systems. However, its lack of zwitterionic properties limits utility as a buffer.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]-2,3,5,6-tetramethylbenzenesulfonamide
Reactant of Route 2
N-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]-2,3,5,6-tetramethylbenzenesulfonamide

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